![molecular formula C10H21NO3 B2564610 Tert-butyl (5-hydroxypentan-2-yl)carbamate CAS No. 179412-96-5](/img/structure/B2564610.png)
Tert-butyl (5-hydroxypentan-2-yl)carbamate
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Overview
Description
Molecular Structure Analysis
The InChI code for Tert-butyl (5-hydroxypentan-2-yl)carbamate is 1S/C10H21NO3/c1-8(6-5-7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) . The molecular weight is 203.28 .Chemical Reactions Analysis
Tert-butyl carbamate has been used in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Physical And Chemical Properties Analysis
Tert-butyl (5-hydroxypentan-2-yl)carbamate has a molecular weight of 203.28 . It is stored at room temperature and has a physical form of oil .Scientific Research Applications
Synthesis of Benzimidazole Derivatives
Tert-butyl (5-hydroxypentan-2-yl)carbamate is used in the synthesis of novel benzimidazoles, which are heterocyclic compounds with broad-spectrum disease activity. These compounds are potential replacements for benzoxa-diazoles in potent anti-tubercular drugs .
Polymorph Identification
The compound has been identified in different polymorphic forms using single crystal X-ray diffraction. This is crucial for understanding the material’s properties, such as solubility and stability, which can significantly impact its application in pharmaceuticals .
Antibiotic Synthesis
It serves as an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa .
Cytotoxic Activity Against Carcinoma
This compound is an intermediate in the synthesis of natural products like jaspine B, which show cytotoxic activity against several human carcinoma cell lines. Such compounds are isolated from various sponges and are significant in cancer research .
Crystallography and Material Science
The study of its crystal structure provides insights into π···H interactions, conformational variations, and crystal packing. This information is valuable for designing materials with specific properties for use in electronics and optics .
Organic Synthesis Methodology
The compound is involved in various organic synthesis methodologies, such as amination, reduction, esterification, and condensation steps. These methods are fundamental in creating complex molecules for pharmaceuticals and other chemical industries .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(5-hydroxypentan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-8(6-5-7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRUAIDJASETCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (5-hydroxypentan-2-yl)carbamate | |
CAS RN |
179412-96-5 |
Source
|
Record name | tert-butyl N-(5-hydroxypentan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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